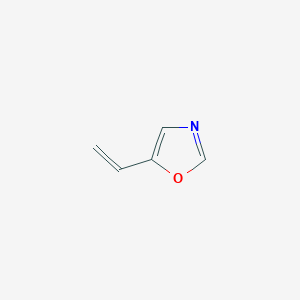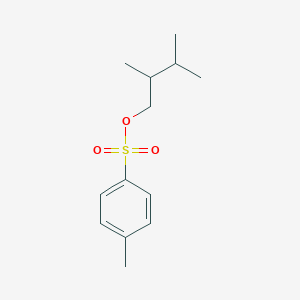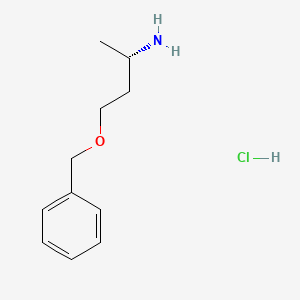
(2S)-4-(benzyloxy)butan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(benzyloxy)butan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a benzyloxy group attached to a butan-2-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(benzyloxy)butan-2-amine hydrochloride typically involves the reaction of (2S)-4-(benzyloxy)butan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The synthetic route may involve several steps, including the protection of functional groups, selective reduction, and purification processes.
Industrial Production Methods
In an industrial setting, the production of (2S)-4-(benzyloxy)butan-2-amine hydrochloride may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may also include the use of catalysts and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(benzyloxy)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amine derivatives with different functional groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (2S)-4-(benzyloxy)butan-2-amine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (2S)-4-(benzyloxy)butan-2-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction may produce amine derivatives with different alkyl groups.
Scientific Research Applications
(2S)-4-(benzyloxy)butan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-(benzyloxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(benzyloxy)butan-2-amine hydrochloride
- (2S)-1-(tert-butoxy)butan-2-amine hydrochloride
- (S)-Butan-2-amine hydrochloride
Uniqueness
(2S)-4-(benzyloxy)butan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxybutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(12)7-8-13-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,12H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
PBXQKBAHLRFAHW-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](CCOCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


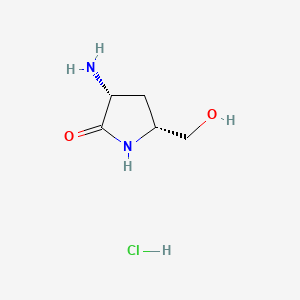
![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
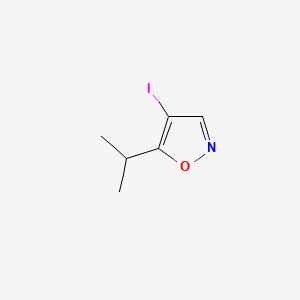
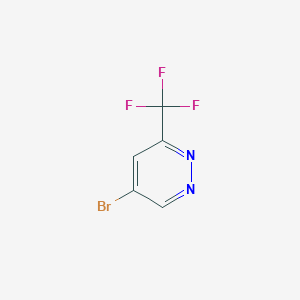
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
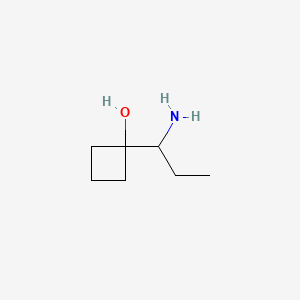
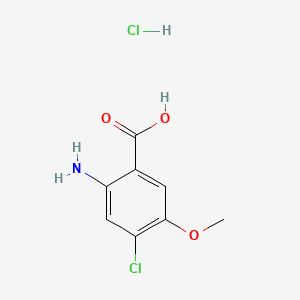
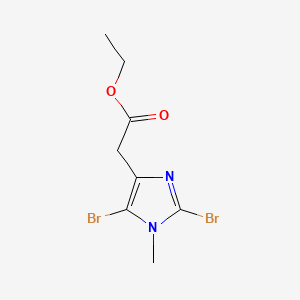
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)
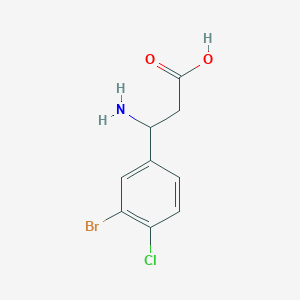
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
